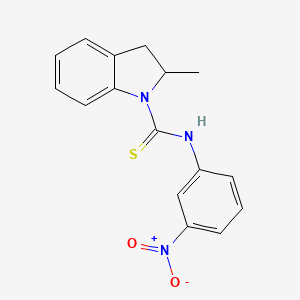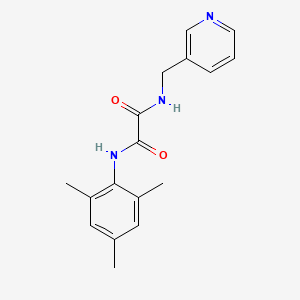![molecular formula C22H19ClO7 B4129787 methyl {7-[2-(benzyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4129787.png)
methyl {7-[2-(benzyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Vue d'ensemble
Description
Methyl {7-[2-(benzyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound featuring a benzyloxy group, a chloro-substituted chromen ring, and an acetate ester. This compound belongs to the class of chromen derivatives known for their wide range of applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multi-step organic reactions. One of the common methods starts with the formation of the chromen backbone through a condensation reaction involving an appropriately substituted salicylaldehyde. The benzyloxy group is introduced via a Williamson ether synthesis, while the acetate ester is formed through esterification reactions. Throughout this process, reagents such as base catalysts (e.g., potassium carbonate) and solvents like dimethylformamide are frequently used.
Industrial Production Methods: : On an industrial scale, the synthesis can be scaled up using flow chemistry techniques, which allow for continuous production with precise control over reaction conditions. This approach minimizes side reactions and enhances yield.
Analyse Des Réactions Chimiques
Types of Reactions: : Methyl {7-[2-(benzyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various types of chemical reactions:
Oxidation: : Oxidizing agents like potassium permanganate can target the benzyloxy group, leading to benzoic acid derivatives.
Reduction: : Reducing agents such as lithium aluminum hydride can reduce the ester functional groups to alcohols.
Substitution: : The chloro group can undergo nucleophilic substitution reactions, particularly with nucleophiles like amines or thiols.
Common Reagents and Conditions: : Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary based on the desired transformation, but they often involve controlling temperature and solvent polarity.
Major Products: : The reactions yield products like alcohols, amides, or substituted chromen derivatives, which can further be transformed for diverse applications.
Applications De Recherche Scientifique
This compound is of interest due to its versatility in several fields:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: : In biological research, it is explored for its potential as a fluorescent probe due to the chromen core's ability to exhibit fluorescence.
Medicine: : Medicinal chemists investigate this compound for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : The compound finds utility in the development of organic semiconductors and light-emitting diodes due to its stable chromophore structure.
Mécanisme D'action
The biological activity of methyl {7-[2-(benzyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is primarily attributed to its interaction with cellular proteins and enzymes. The chromen core can intercalate with DNA, inhibiting transcription processes, while the ester moiety may facilitate cell membrane permeability. The benzyloxy group can interact with hydrophobic pockets within protein structures, influencing enzymatic activity.
Comparaison Avec Des Composés Similaires
Compared to other chromen derivatives, this compound stands out due to its unique substitution pattern, which combines a benzyloxy group, a chloro substituent, and an acetate ester. Similar compounds include:
Methyl 6-chloro-4-methyl-2-oxo-2H-chromen-3-yl acetate: : Lacks the benzyloxy group, leading to different reactivity and applications.
Benzyl {7-[2-(benzyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate: : Features a benzyl group instead of a methyl group, altering its interaction with biological targets.
By comparing these compounds, the distinct functionalities and the resulting differences in their chemical and biological properties can be better understood.
Propriétés
IUPAC Name |
methyl 2-[6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylmethoxyethoxy)chromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO7/c1-13-15-8-17(23)19(10-18(15)30-22(26)16(13)9-20(24)27-2)28-12-21(25)29-11-14-6-4-3-5-7-14/h3-8,10H,9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXPAAUICNSGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC3=CC=CC=C3)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)-4-oxobutanoic acid](/img/structure/B4129713.png)
![1-(5-Tert-butyl-2-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4129714.png)
![N-(4-methoxyphenyl)-4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B4129717.png)
![1-[4-(Butan-2-yl)phenyl]-3-(3,4-diethoxybenzyl)thiourea](/img/structure/B4129727.png)
![N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}benzamide](/img/structure/B4129743.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-nitrobenzamide](/img/structure/B4129770.png)
![1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipiperidine](/img/structure/B4129776.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hydrazinecarbothioamide](/img/structure/B4129795.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methylpropanoylamino)benzoyl]amino]benzamide](/img/structure/B4129800.png)
![3-[(4-methylphenyl)thio]-N-propylpropanamide](/img/structure/B4129801.png)
![(3S)-1-{[1-({1-[(1-methylcyclohexyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methyl}-3-pyrrolidinol trifluoroacetate (salt)](/img/structure/B4129806.png)
![ethyl 3-(6-chloro-4-methyl-2-oxo-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate](/img/structure/B4129816.png)

